The compound 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine; methanesulfonic acid is a complex organic molecule that has garnered interest due to its potential therapeutic applications, particularly in oncology. This compound is a derivative of thieno[3,2-d]pyrimidine and has been identified as a potent inhibitor of the phosphatidylinositol-3-kinase pathway, which plays a critical role in cancer cell proliferation and survival.
The compound has been referenced in various scientific publications and patents, notably in the context of drug development for cancer therapies. It is also associated with the compound GDC-0941, which is currently under evaluation in clinical trials for its efficacy against various tumors due to its selective inhibition of class I phosphatidylinositol 3-kinase .
This compound falls under the category of small molecule inhibitors, specifically targeting the phosphatidylinositol 3-kinase signaling pathway. Its classification includes:
The synthesis of this compound involves several key steps that utilize established organic chemistry techniques. A notable method includes the reaction of various precursors to form the thieno[3,2-d]pyrimidine core structure, followed by functionalization to introduce the indazole and morpholine moieties.
The detailed synthetic route can be found in patents that describe the preparation methods for similar thienopyrimidine compounds .
The molecular structure of 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine consists of several key components:
The molecular formula is CHNOS, with a molecular weight of approximately 426.52 g/mol. The compound's structure can be represented using chemical drawing software or databases like PubChem .
The compound undergoes various chemical reactions typical for small molecule drug candidates, including:
These reactions often require specific conditions such as temperature control, pH adjustments, and sometimes the presence of catalysts to optimize yields and selectivity.
The mechanism of action primarily involves the inhibition of phosphatidylinositol 3-kinase, which disrupts downstream signaling pathways involved in cell growth and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells.
Research indicates that this compound selectively inhibits the p110α isoform of phosphatidylinositol 3-kinase, making it a targeted therapy for cancers with aberrant PI3K signaling .
Relevant data include melting point ranges and solubility profiles which are critical for formulation development.
This compound has significant applications in cancer research as a potential therapeutic agent. Its ability to inhibit phosphatidylinositol 3-kinase makes it valuable in studies focused on targeted cancer therapies. Current investigations are exploring its efficacy in various cancer types, particularly those exhibiting mutations in the PI3K pathway.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: